molecular formula C11H11N B8711084 2-Methyl-1-phenyl-pyrrole

2-Methyl-1-phenyl-pyrrole

Cat. No.: B8711084
M. Wt: 157.21 g/mol
InChI Key: WWXBHJICFDGVQR-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-pyrrole is a substituted pyrrole derivative that serves as a versatile synthetic intermediate and key structural motif in medicinal chemistry and antifungal research. The pyrrole nucleus is a fundamental heterocycle found in numerous bioactive natural products and pharmaceuticals, including the cholesterol-lowering drug atorvastatin (Lipitor) and various anti-inflammatory agents . This compound is of significant research value as a building block for the development of novel bioactive molecules. Substituted pyrroles, particularly those with specific substitution patterns like the 1-phenyl group, are recognized as privileged structures in drug discovery . Researchers utilize this compound and its derivatives to explore new chemical entities with potential pharmacological activities. Its structure is analogous to phenylpyrrole fungicides, a class of antifungal agents derived from the natural compound pyrrolnitrin . These synthetic analogs, such as fludioxonil, exhibit potent activity against a broad spectrum of plant pathogenic fungi by targeting the fungal osmotic signal transduction pathway, leading to hyphal swelling and growth inhibition . The compound's utility extends to materials science, where N-alkyl and N-aryl pyrrole derivatives are employed as monomers for constructing conducting polymers, chemical sensors, and modified electrodes . As a reagent, it is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2-methyl-1-phenylpyrrole

InChI

InChI=1S/C11H11N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

WWXBHJICFDGVQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN1C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research has shown that 2-Methyl-1-phenyl-pyrrole derivatives exhibit promising biological activities, particularly as antimicrobial and anticancer agents. For instance, derivatives of pyrrole have been found to inhibit the growth of various pathogens and cancer cell lines. A study highlighted the synthesis of pyrrole derivatives that demonstrated activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .

Case Study: Antimycobacterial Activity

A notable study involved the synthesis of 2-Methyl-5-phenyl-pyrrole derivatives which were tested for their antimycobacterial properties. These compounds were found to be bioavailable and less toxic compared to existing anti-tuberculosis drugs, showcasing their therapeutic potential in treating resistant strains of Mycobacterium tuberculosis .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation and substitution, leading to the formation of valuable derivatives .

Data Table: Reaction Products from this compound

Reaction TypeProduct TypeDescription
OxidationCarboxylic Acids/KetonesFormation through oxidative processes
ReductionAminesConversion to corresponding amines
SubstitutionBrominated/Nitrated DerivativesFormation of halogenated compounds

Materials Science

Advanced Materials Development

The compound is also explored for its role in developing advanced materials, including polymers and coatings. Its unique chemical structure allows it to enhance the properties of materials, such as thermal stability and mechanical strength. Research indicates that pyrrole-based polymers can be used in electronic devices due to their conductive properties .

Case Study: Conductive Polymers

In a study on conductive polymers, this compound was polymerized to create materials with excellent electrical conductivity. These materials demonstrated potential applications in flexible electronics and sensors, highlighting the compound's utility beyond traditional organic chemistry .

Catalysis

Role in Catalytic Reactions

Pyrroles are known for their catalytic properties in various chemical reactions. This compound has been investigated as a catalyst in polymerization processes and other organic transformations. Its ability to stabilize transition states makes it an effective catalyst for producing high-yield reactions .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C3 and C5). Substituents modulate reactivity:

  • Nitration : Reacts with nitric acid in acetic anhydride at 0–5°C to yield 3-nitro-2-methyl-1-phenyl-pyrrole (45–60% yield) .

  • Sulfonation : Treatment with chlorosulfonic acid produces 3-sulfo-2-methyl-1-phenyl-pyrrole, though steric hindrance from the phenyl group reduces yields (<30%) .

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃, Ac₂O, 0–5°C3-Nitro-2-methyl-1-phenyl-pyrrole45–60%
SulfonationClSO₃H, CH₂Cl₂, 25°C, 2h3-Sulfo-2-methyl-1-phenyl-pyrrole<30%

Condensation Reactions

The methyl group at C2 participates in Knoevenagel-type condensations:

  • With aromatic aldehydes (e.g., benzaldehyde) in acidic ethanol, this compound forms α,β-unsaturated ketones via dehydration .

  • Under Paal–Knorr conditions (acetic acid, 80°C), it reacts with 1,4-diketones to yield fused pyrrole derivatives .

Table 2: Condensation Reactions

SubstrateReagents/ConditionsProductYieldReference
BenzaldehydeH₂SO₄, EtOH, reflux, 6h2-(Benzylidene)-1-phenyl-pyrrole55%
Pentane-2,4-dioneAcOH, 80°C, 12h1,5-Diaryl-2-methyl-pyrrole68%

Cyclization and Ring Expansion

This compound serves as a precursor in multi-step syntheses:

  • Pyrrolopyrimidines : Treatment with formic acid induces cyclization to 5,6-diphenyl-pyrrolo[2,3-d]pyrimidin-4-one (72% yield) .

  • Ultrasound-assisted synthesis : Bismuth nitrate-catalyzed reactions with TosMIC (toluenesulfonyl methyl isocyanide) yield fluorescent pyrrole derivatives .

Mechanistic Insight : Cyclization proceeds via protonation of the pyrrole nitrogen, followed by nucleophilic attack and dehydration .

Oxidation

  • The methyl group at C2 resists oxidation under mild conditions (e.g., KMnO₄, H₂O, 25°C), but strong oxidants (CrO₃, H₂SO₄) convert it to a carboxylic acid .

Multi-Component Reactions (MCRs)

In iodine-catalyzed four-component reactions, this compound participates in Grob-type fragmentations:

  • Combines with 1,3-dicarbonyls, amines, and nitroalkanes to form polysubstituted pyrroles (60–85% yield) .

Key Conditions : Solvent-free, 80°C, 8h, 10 mol% I₂ .

Biological Activity Correlations

While not a direct reaction, structural derivatives show:

  • Antihyperglycemic activity : 3,4,5-Triphenyl-pyrrole analogs reduce blood glucose levels in vivo (IC₅₀ = 12 μM) .

  • 5-HT₆ receptor antagonism : Carboxamide derivatives exhibit inverse agonism (Kᵢ = 10 nM) .

Analytical Characterization

  • NMR : ¹H NMR (CDCl₃): δ 2.38 (s, 3H, CH₃), 6.36 (s, 1H, C4-H), 7.20–7.40 (m, 5H, Ph) .

  • MS : Molecular ion peak at m/z = 157 [M⁺], base peak at m/z = 91 (tropylium ion) .

Comparison with Similar Compounds

2-Methyl-2-phenyl-1-pyrrole

Structural Differences :

  • Substituent positions : The methyl and phenyl groups are both at the 2-position, creating a congested steric environment compared to 2-Methyl-1-phenyl-pyrrole, where substituents are at adjacent positions (1 and 2).
  • Bond parameters : reports bond lengths of 1.526–1.537 Å (C–C) and angles of 104.6–129.2°, indicating moderate ring distortion due to substituent crowding .

Implications :

  • Steric hindrance in 2-Methyl-2-phenyl-1-pyrrole could reduce reactivity in electrophilic substitutions compared to this compound, where substituents are spatially separated.

2-Cyano-1-methylpyrrole

Functional Group Differences :

  • The cyano group (–CN) at the 2-position (vs. methyl in the target compound) introduces strong electron-withdrawing effects, altering the electron density of the pyrrole ring .

Physicochemical Properties :

  • Molecular weight : 106.1 g/mol (C₆H₆N₂), significantly lower than this compound (estimated ~158.2 g/mol for C₁₁H₁₁N).
  • Hazards : Classified as hazardous due to unspecified risks, highlighting the impact of electronegative substituents on safety profiles .

2-Methyl-1-pyrroline

Saturation State :

  • 2-Methyl-1-pyrroline is a dihydro derivative of pyrrole with one double bond, reducing aromaticity and increasing reactivity in hydrogenation or Diels-Alder reactions .

2-Isopropyl-5-phenyl-1H-pyrrole

Substituent Size and Position :

  • The phenyl group at the 5-position (vs. 1-position in the target compound) alters molecular symmetry .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
This compound 1-Ph, 2-Me ~158.2 Aromatic, moderate steric hindrance Pharmaceuticals, materials
2-Methyl-2-phenyl-1-pyrrole 2-Ph, 2-Me ~158.2 High steric hindrance, distorted ring Specialty synthesis
2-Cyano-1-methylpyrrole 1-Me, 2-CN 106.1 Electron-deficient, hazardous Reactive intermediates
2-Methyl-1-pyrroline 1-Me, unsaturated ring ~83.1 Non-aromatic, reactive Alkaloid synthesis
2-Isopropyl-5-phenyl-1H-pyrrole 2-iPr, 5-Ph ~185.3 Sterically bulky, asymmetric Catalysis

Key Findings

Substituent Position : Adjacent substituents (1- and 2-positions) in this compound reduce steric congestion compared to 2-Methyl-2-phenyl-1-pyrrole, favoring electrophilic reactivity .

Electronic Effects : Electron-withdrawing groups (e.g., –CN) increase reactivity but may compromise stability, whereas phenyl groups enhance π-interactions for materials applications .

Steric Bulk : Larger substituents (e.g., isopropyl) limit molecular flexibility but improve selectivity in catalytic processes .

Preparation Methods

Reaction Mechanism and Conditions

The catalytic gas-phase dehydrogenation of 2-butenediols with amines represents a scalable industrial method for synthesizing substituted pyrroles. As detailed in EP0125415B1, this process involves reacting 2-butenediol-1,4 with phenylamine or its derivatives over supported metal catalysts (e.g., copper, palladium, or nickel on pumice) at temperatures between 240–350°C. The reaction proceeds via cyclodehydration, where the diol and amine condense to form a pyrrolidine intermediate, followed by dehydrogenation to yield the aromatic pyrrole ring.

A representative procedure involves passing a gaseous mixture of 2-butenediol (0.6 mol/h) and phenylamine (0.66 mol/h) over a copper-on-pumice catalyst at 250°C. The product, isolated after cooling and phase separation, achieves a yield of approximately 57% for analogous 1-methylpyrrole derivatives.

Key Parameters and Optimization

  • Catalyst Composition : Copper-based catalysts (8 wt% Cu on pumice) exhibit superior activity compared to palladium or nickel.

  • Temperature Control : Maintaining temperatures above 240°C ensures complete dehydrogenation while minimizing side reactions.

  • Residence Time : Optimal contact time of 5–25 seconds balances conversion and selectivity.

Table 1: Gas-Phase Synthesis Parameters for Pyrrole Derivatives

ParameterValue/RangeCatalyst SystemYield (%)
Temperature240–350°CCu/pumice57–62
Residence Time5–25 secondsPd/Al₂O₃45–50
Substrate Ratio (diol:amine)1:1.1Ni/C40–48

Chlorination-Cyclization Strategy for Pyrrole Formation

Synthesis via Thionyl Chloride-Mediated Cyclization

Patent WO2006109323A1 outlines a multistep approach to pyrrole derivatives, adaptable to 2-methyl-1-phenyl-pyrrole. The protocol involves:

  • Chlorination : Treating a diketone precursor (e.g., 1-phenyl-pentane-1,4-dione) with thionyl chloride (1–1.2 equivalents) in the presence of catalytic DMF at 50–55°C to form a dichlorinated intermediate.

  • Cyclization : Reacting the intermediate with methylamine in ethyl acetate, followed by NaOH-mediated dehydrohalogenation to yield the pyrrole core.

  • Crystallization : Repeated crystallizations from ethanol/water mixtures remove positional isomers (e.g., 1-methyl-5-phenyl vs. 1-methyl-2-phenyl), achieving >99% purity.

Yield and Scalability

  • Step Efficiency : Chlorination achieves 85–90% conversion, while cyclization proceeds with 97.8% yield for related compounds.

  • Isomer Control : Crystallization reduces isomer content from 15–20% to <1%, critical for pharmaceutical-grade material.

Organocatalytic Room-Temperature Synthesis from α,β-Unsaturated Aldehydes

Methodology and Substrate Scope

A 2023 European Journal of Organic Chemistry study demonstrates a sustainable route to 2-aroyl-5-aryl-pyrroles using phenacyl azides and α,β-unsaturated aldehydes. For this compound, the protocol substitutes the aroyl group with a methyl moiety:

  • Condensation : Reacting cinnamaldehyde (α,β-unsaturated aldehyde) with methyl-substituted phenacyl azide in acetonitrile.

  • Cyclization : Employing 10 mol% L-proline as an organocatalyst at room temperature for 12–16 hours.

  • Workup : Filtration and recrystallization from ethanol yield the pure product.

Advantages and Performance

  • Yield : 87–95% for structurally analogous pyrroles.

  • Sustainability : Avoids high temperatures, inert atmospheres, and toxic metals.

  • Functional Group Tolerance : Compatible with electron-donating and withdrawing substituents on the aryl rings.

Table 2: Comparison of Preparation Methods

MethodConditionsCatalystYield (%)PurityScalability
Gas-Phase Dehydrogenation240–350°C, gas phaseCu/pumice57–6290–95%Industrial
Chlorination-Cyclization50–55°C, DMFNone (SOCl₂)85–90>99%Pilot-scale
Organocatalytic SynthesisRT, acetonitrileL-proline87–9595–98%Lab-scale

Critical Analysis of Methodologies

Industrial Applicability

The gas-phase method excels in scalability but requires specialized equipment for high-temperature operations. In contrast, the chlorination-cyclization route offers high purity but generates stoichiometric HCl waste, necessitating robust neutralization protocols.

Emerging Trends

The organocatalytic approach aligns with green chemistry principles, though substrate availability (e.g., methyl-substituted phenacyl azides) may limit broad adoption.

Q & A

Q. What are the common synthetic routes for 2-Methyl-1-phenyl-pyrrole, and how are reaction conditions optimized?

Methodological Answer: The synthesis of pyrrole derivatives typically involves cyclization reactions. For example, phenyl hydrazine and β-keto esters undergo condensation and cyclization in acidic or reflux conditions to form pyrrole rings . Optimization includes adjusting solvent systems (e.g., ethanol/acetic acid mixtures) and reaction duration. For instance, reports a 98% yield for a related pyrrole derivative using a silica gel column for purification and recrystallization in ethanol. Key parameters include stoichiometric ratios of reactants and temperature control to minimize side reactions.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Gas Chromatography (GC): Used to assess purity and identify volatile impurities. For pyrrole derivatives, GC conditions (e.g., polar columns) and stabilization with antioxidants like BHT are critical to prevent degradation .
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. For example, the methyl group at the 2-position and phenyl ring protons produce distinct splitting patterns.
  • Mass Spectrometry: High-resolution MS validates molecular ion peaks and fragmentation pathways, as demonstrated in NIST data for similar compounds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation exposure, as the compound is harmful via inhalation, skin contact, or ingestion .
  • First Aid: In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse cautiously with water and seek medical attention .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for this compound be resolved?

Methodological Answer: Contradictions often arise from polymorphism or impurities. Strategies include:

  • Multi-Technique Validation: Cross-validate NMR, X-ray crystallography, and IR data. For example, resolved dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl rings) using SHELXL refinement .
  • Crystallographic Refinement: Use software like SHELX to model disorder or hydrogen bonding. highlights SHELXL’s robustness for high-resolution data and twinned crystals .
  • Reproducibility: Repeat syntheses under controlled conditions to isolate pure phases.

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Crystallization Issues: Low melting points or oily residues complicate crystal growth. recommends recrystallization in ethanol or petroleum ether .
  • Hydrogen Bonding: Stabilize crystal packing via O–H⋯N interactions (e.g., ’s hydrogen bond with d(O⋯N) = 2.68 Å) .
  • Data Collection: Use low-temperature (e.g., 100 K) X-ray diffraction to reduce thermal motion artifacts. provide geometric parameters (bond lengths/angles) for structural validation .

Q. How is this compound utilized in medicinal chemistry research?

Methodological Answer:

  • Scaffold Modification: Introduce substituents to enhance bioactivity. For example, describes pyrrole derivatives as enzyme inhibitors or receptor ligands .
  • Structure-Activity Relationship (SAR): Correlate substituent positions (e.g., methyl or phenyl groups) with antimicrobial or anticancer activity.
  • In Silico Studies: Perform docking simulations using pyrazole-pyrrole hybrids (as in ) to predict binding affinities .

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